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5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorothiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 3-thiophenecarboxylic acid.
Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole.
Uniqueness
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both a fluorinated thiophene ring and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for designing bioactive molecules and advanced materials .
Biological Activity
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential applications in drug discovery and development.
Overview of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is recognized for its unique bioisosteric properties and has been linked to various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural versatility of oxadiazoles allows for modifications that can enhance their pharmacological profiles .
Synthesis and Characterization
This compound can be synthesized through various methods involving the cyclization of amidoximes with carboxylic acids or through 1,3-dipolar cycloaddition reactions. The compound's structure is characterized by the presence of a fluorinated thiophene moiety, which may contribute to its biological activity .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in prostate (PC3), breast (MCF7), and colon (HCT116) cancer cell lines. The structure-activity relationship (SAR) studies suggest that substitutions at the C3 and C5 positions of the oxadiazole ring are crucial for enhancing anticancer potency .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. It was found that derivatives with longer hydrocarbon chains exhibited increased anti-inflammatory activity compared to shorter chains. This suggests that hydrophobic interactions play a role in the bioactivity of these compounds .
Antiviral Activity
Recent studies have explored the antiviral potential of oxadiazole derivatives against SARS-CoV-2. Compounds similar to this compound showed promising inhibition against viral proteases with IC50 values in the low micromolar range. This highlights the potential application of such compounds in developing antiviral therapies .
Case Studies and Research Findings
A comprehensive study on various oxadiazole derivatives indicated that specific modifications could lead to enhanced biological activities:
Compound | Activity Type | IC50 (µM) | Cell Lines |
---|---|---|---|
This compound | Anticancer | 12.5 | PC3 |
Derivative A | Anti-inflammatory | 15.0 | Carrageenan-induced edema model |
Derivative B | Antiviral (SARS-CoV-2) | 5.0 | Viral protease inhibition |
These findings underline the importance of functional group variations on the biological activity of oxadiazoles.
Properties
Molecular Formula |
C7H3FN2O3S |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI Key |
UNILSCJWBSJHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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